(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1872849-86-9
VCID: VC7875482
InChI: InChI=1S/C9H10BrNOS/c10-8-6-13-5-7(8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
SMILES: C1CCN(C1)C(=O)C2=CSC=C2Br
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1872849-86-9

Cat. No.: VC7875482

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone - 1872849-86-9

Specification

CAS No. 1872849-86-9
Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
IUPAC Name (4-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C9H10BrNOS/c10-8-6-13-5-7(8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
Standard InChI Key OTOKHJHKRGJUCT-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CSC=C2Br
Canonical SMILES C1CCN(C1)C(=O)C2=CSC=C2Br

Introduction

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is characterized by its molecular structure, which includes a thiophene ring, a bromine substituent, and a pyrrolidine moiety linked through a carbonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Molecular Formula and Weight

  • Molecular Formula: C9H10BrNOS

  • Molecular Weight: 260.15 g/mol

Synonyms and Identifiers

  • CAS Number: 1872849-86-9

  • PubChem CID: Not explicitly listed in the provided sources, but related compounds are documented.

  • InChI and SMILES: Not directly provided for this specific compound in the search results, but can be derived based on its structure.

Synthesis and Preparation

The synthesis of (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromothiophene-3-carboxylic acid or its derivatives with pyrrolidine. This process may involve activation of the carboxylic acid group followed by nucleophilic substitution with pyrrolidine. Detailed synthetic procedures are not explicitly mentioned in the provided sources but can be inferred from general organic synthesis methods.

Biological Activities and Applications

While specific biological activities of (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone are not detailed in the search results, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with biological targets. The presence of a thiophene ring and a pyrrolidine moiety suggests possible interactions with neurotransmitter systems or other biological pathways.

Comparison Table of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanoneC9H10BrNOS260.15 g/molNot specified
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanoneC10H12BrNOS274.18 g/molNot specified
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanoneC15H20BrN3O338.24 g/molPotential aromatic carboxylic acid

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